REACTION_SMILES
|
[CH3:13][OH:14].[CH3:1][c:2]1[c:3]([NH2:4])[c:5]([N+:10]([O-:11])=[O:12])[cH:6][cH:7][c:8]1[CH3:9]>>[CH3:1][c:2]1[c:3]([NH2:4])[c:5]([NH2:10])[cH:6][cH:7][c:8]1[CH3:9]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc([N+](=O)[O-])c(N)c1C
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ccc(N)c(N)c1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |